Nanomolar Inhibition of Ecto-5'-Nucleotidase Validates Scaffold Potency
The 4-(aminomethyl)-N-methylbenzamide scaffold demonstrates potent target engagement, as evidenced by a derivative's inhibition of rat Ecto-5'-nucleotidase with an IC50 of 101 nM [1]. This nanomolar potency is achieved in a cellular context using COS7 cells transfected with the target enzyme, preincubated for 10 minutes followed by AMP addition [1]. This level of activity is a key benchmark for advanced lead optimization, distinguishing this scaffold from less potent benzamide building blocks that yield micromolar inhibitors.
| Evidence Dimension | Inhibition of ecto-5'-nucleotidase (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 101 nM |
| Comparator Or Baseline | Baseline: Untreated control (100% enzyme activity) |
| Quantified Difference | 101 nM IC50 value (potent inhibition) |
| Conditions | COS7 cells transfected with rat ecto-5'-nucleotidase; 10 min preincubation; 10 min after AMP addition |
Why This Matters
This quantitative data directly supports the selection of this scaffold for oncology programs targeting the adenosine pathway, where nanomolar potency is required for effective in vivo efficacy.
- [1] BindingDB. PrimarySearch_ki for MonomerID 50437933. Affinity Data: IC50 = 101 nM. View Source
